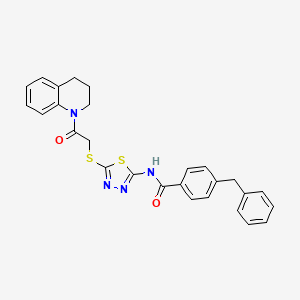
4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that belongs to the thiadiazole family. This family is known for its diverse biological activities and wide-ranging applications in medicinal chemistry. The unique structural features of this compound make it a subject of interest for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: : The synthesis begins with the preparation of the thiadiazole ring. This can be achieved through the reaction of appropriate hydrazides with carbon disulfide under basic conditions, followed by oxidative cyclization.
Quinoline Derivative Preparation: : The next step involves the synthesis of the 3,4-dihydroquinolin-1(2H)-one derivative. This can be done through a Povarov reaction, which involves the cycloaddition of aniline derivatives with aldehydes and alkenes.
Coupling Reactions: : The final steps include coupling the quinoline derivative with the thiadiazole ring via a thioether linkage, followed by the attachment of the benzamide moiety. These coupling reactions are typically facilitated by nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
For industrial production, optimization of the reaction conditions is essential to achieve high yields and purity. Continuous flow synthesis and the use of automated reactors can significantly enhance the efficiency of the synthesis process. Scaling up requires careful control of temperature, pressure, and the use of catalysts to ensure the consistency and safety of the production.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfur atom can yield sulfoxides, whereas reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has a wide array of applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.
Biology: : The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool for biological assays.
Medicine: : Its potential therapeutic applications are being explored in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets within the cell. For instance, it may bind to and inhibit the activity of specific enzymes, thereby disrupting key metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
類似化合物との比較
Comparing 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with other similar compounds highlights its unique properties:
Similar Compounds: : Thiadiazole derivatives, benzamide derivatives, and quinoline derivatives.
Uniqueness: : The combination of a thiadiazole ring, a quinoline moiety, and a benzamide group in a single molecule sets it apart, providing a unique structural framework for diverse chemical reactions and biological activities.
To sum up, this compound's multifaceted structure and versatile reactivity make it a compound of significant interest across various fields of research and industry. Its synthesis, chemical behavior, and broad range of applications underscore its importance in both scientific and practical contexts.
特性
IUPAC Name |
4-benzyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S2/c32-24(31-16-6-10-21-9-4-5-11-23(21)31)18-34-27-30-29-26(35-27)28-25(33)22-14-12-20(13-15-22)17-19-7-2-1-3-8-19/h1-5,7-9,11-15H,6,10,16-18H2,(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOABTVYFYCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)
![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)
![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)
![2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2964543.png)
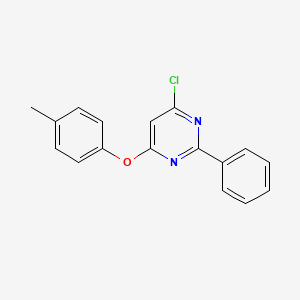
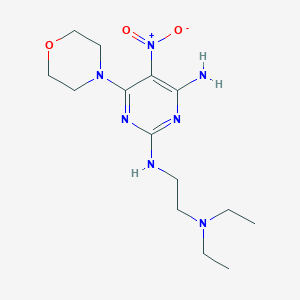
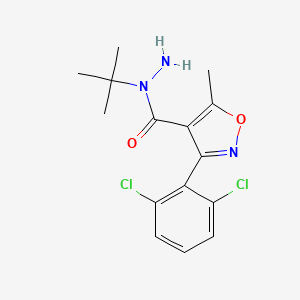
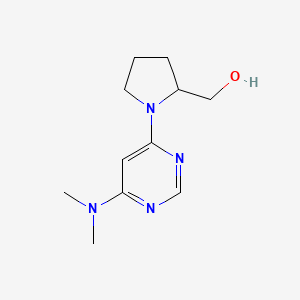
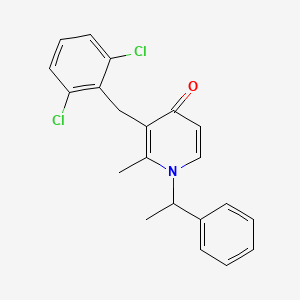
![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964554.png)
